Cas no 1636161-67-5 (5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one structure](https://www.kuujia.com/scimg/cas/1636161-67-5x500.png)
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
- 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
- CS-15618
- 5-bromo-7-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
- CS-WAA0073
- SCHEMBL16210384
- 1636161-67-5
- AKOS037650979
- CS-0035378
-
- MDL: MFCD30802997
- Inchi: 1S/C6H5BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h2H,1H3,(H,8,9,12)
- InChI Key: PGJPQBGHVMBCKR-UHFFFAOYSA-N
- SMILES: BrC1=C2C(NC=NN2C(C)=N1)=O
Computed Properties
- Exact Mass: 227.96467g/mol
- Monoisotopic Mass: 227.96467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3
- XLogP3: 1
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63430-1g |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 99% | 1g |
¥4688.0 | 2022-04-28 | |
Chemenu | CM330650-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 250mg |
$546 | 2021-08-18 | |
Chemenu | CM330650-100mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 100mg |
$281 | 2021-08-18 | |
eNovation Chemicals LLC | D773633-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 98% | 250mg |
$450 | 2023-09-02 | |
eNovation Chemicals LLC | D773633-1g |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 98% | 1g |
$825 | 2023-09-02 | |
Chemenu | CM330650-1g |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 1g |
$1092 | 2021-08-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63430-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 99% | 250mg |
¥2348.0 | 2022-04-28 | |
Chemenu | CM330650-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 250mg |
$360 | 2023-01-19 | |
Chemenu | CM330650-100mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 100mg |
$216 | 2023-01-19 | |
Apollo Scientific | OR510071-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | >98% | 250mg |
£405.00 | 2024-05-24 |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one Related Literature
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: A Comprehensive Overview
The compound5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one, identified by the CAS number1636161-67-5, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazotriazines, which are known for their versatile applications in drug design and materials science. Recent advancements in synthetic methodologies and computational modeling have shed light on its structural properties and functional applications.
Recent studies have highlighted the importance ofimidazo[5,1-f][1,2,4]triazinones as bioactive molecules. The presence of bromine at the 5-position and a methyl group at the 7-position in this compound introduces unique electronic and steric properties. These features make it an attractive candidate for exploring its role in medicinal chemistry. For instance, researchers have demonstrated that such substitutions can enhance the compound's ability to interact with biological targets, such as enzymes or receptors.
In terms of synthesis,5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can be prepared via a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce reaction times compared to traditional methods. This approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste generation.
The structural uniqueness of this compound has led to its exploration in various applications. For example,imidazotriazines have been studied for their potential as kinase inhibitors due to their ability to form hydrogen bonds with key residues in enzyme active sites. In silico studies using molecular docking techniques have revealed promising interactions between this compound and several protein targets implicated in diseases such as cancer and neurodegenerative disorders.
Beyond medicinal chemistry,5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has also shown promise in materials science. Its aromaticity and heterocyclic framework make it a candidate for use in organic electronics. Researchers have investigated its potential as a building block for constructing functional materials with tailored electronic properties.
In terms of toxicity,CAS No. 1636161-67-5-based compounds have undergone preliminary safety assessments. These studies suggest that while the compound exhibits moderate cytotoxicity against certain cell lines, further research is needed to fully understand its toxicological profile. Regulatory guidelines emphasize the importance of thorough safety evaluations before considering any clinical applications.
The future outlook for5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is bright due to its versatile structure and emerging applications across multiple disciplines. Collaborative efforts between chemists and biologists are expected to unlock new insights into its therapeutic potential. Additionally, advancements in synthetic techniques will likely pave the way for more efficient production methods.
1636161-67-5 (5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one) Related Products
- 1341356-85-1(1-[1-(2-bromophenyl)cyclohexyl]methanamine)
- 1137576-38-5(4,6-dichloro-5-iodo-pyrimidine)
- 1221791-98-5(3-cyano-6-cyclopropylpyridine-2-carboxylic acid)
- 1805245-73-1(2,5-Dichloro-3-(difluoromethyl)-4-iodopyridine)
- 1804291-38-0(Ethyl 2-(2-cyanoethyl)-4-ethylbenzoate)
- 2137617-04-8(4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane)
- 33849-58-0(Sulfuric acid,scandium(3+) salt (3:2), hydrate (8CI,9CI))
- 131169-64-7(N-benzyl-6-fluoro-1,3-benzothiazol-2-amine)
- 2680780-43-0(4-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-1-carboxylic acid)
- 851800-28-7(2-{(4-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)
